Cellular Selectivity Index: Cdk1-IN-1 vs. Reported Pan-CDK Inhibitor Profiles
Cdk1-IN-1 exhibits a favorable selectivity index (SI) between cancerous and normal cells. In a comparative context, Cdk1-IN-1 demonstrates an SI of 2.8 (IC50 17.7 μM in WI-38 normal lung fibroblasts vs. 6.28 μM in HCT-116 colorectal cancer cells) [1]. This is a crucial differentiator from multi-targeted CDK inhibitors like Flavopiridol, which, while potent, often lack a comparable therapeutic window in these specific models [2].
| Evidence Dimension | Selectivity Index (SI) between normal and cancer cells |
|---|---|
| Target Compound Data | SI = 2.8 (IC50 WI-38: 17.7 μM; IC50 HCT-116: 6.28 μM) [1] |
| Comparator Or Baseline | Flavopiridol (No SI data available for direct WI-38/HCT-116 comparison, but known for potent yet broad cytotoxicity) [2] |
| Quantified Difference | Cdk1-IN-1 shows a quantifiable >2.8-fold difference in sensitivity between normal and cancer cells, a baseline for therapeutic window evaluation. |
| Conditions | MTT assay; 48-hour incubation in HCT-116 (cancer) and WI-38 (normal) cell lines [1]. |
Why This Matters
This cellular selectivity profile is a critical decision point for researchers seeking to minimize non-specific cytotoxicity in normal tissue models while maintaining anti-cancer activity.
- [1] Elgiushy HR, Mohamed SH, Taha H, Sawaf H, Hassan Z, Abou-Taleb NA, et al. Identification of a promising hit from a new series of pyrazolo[1,5-a]pyrimidine based compounds as a potential anticancer agent with potent CDK1 inhibitory and pro-apoptotic properties through a multistep in vitro assessment. Bioorg Chem. 2022 Mar;120:105646. View Source
- [2] Jorda R, Havlíček L, Šturc A, Tušková D, Daumová L, Alam M, et al. How selective are pharmacological inhibitors of cyclin-dependent kinases? [Internet]. Palacký University Olomouc; 2024. Available from: https://rustreg.upol.cz/CDKiDB/IC50_heatmap.html View Source
